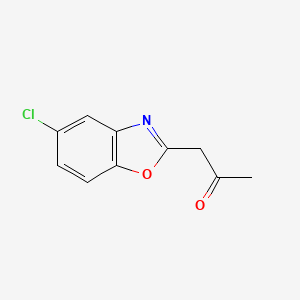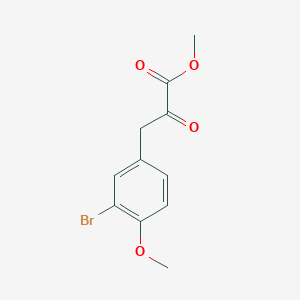
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an amine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
化学反应分析
Types of Reactions
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
科学研究应用
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
相似化合物的比较
Similar Compounds
Thiazoles: These compounds share some structural similarities and are known for their diverse biological activities.
Pyrazoles: Another class of heterocyclic compounds with significant biological and chemical relevance.
Uniqueness
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C7H13ClN2O2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
ethyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)5-3-4-6(8)9-5;/h5H,2-4H2,1H3,(H2,8,9);1H |
InChI 键 |
ZUVMJZPDNSBTOD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(=N1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)

![(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13682247.png)



![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)
